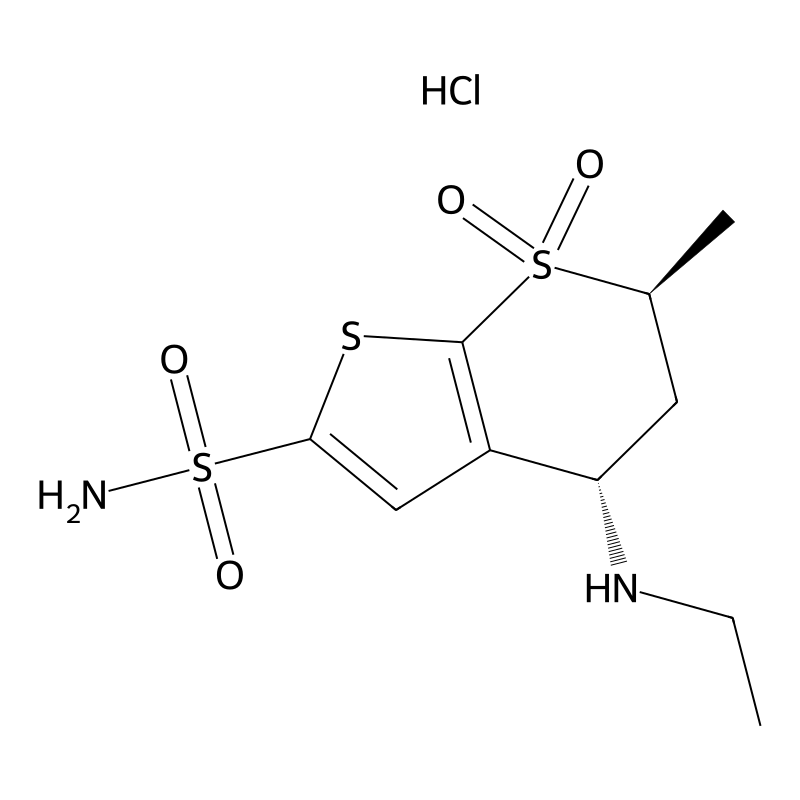

Dorzolamide Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dorzolamide Hydrochloride is a potent, second-generation topical inhibitor of carbonic anhydrase II, an enzyme critical for aqueous humor secretion in the eye. Its primary function is to reduce elevated intraocular pressure (IOP), a major risk factor in open-angle glaucoma and ocular hypertension. Supplied as a sterile, isotonic, and buffered aqueous solution, its hydrochloride salt form is specifically utilized to achieve the necessary water solubility and stability for effective ophthalmic formulations. The standard commercial formulation is a 2% solution with a pH of approximately 5.6, a critical parameter for balancing drug solubility with physiological tolerance.

References

- [1] Dorzolamide hydrochloride and timolol maleate ophthalmic solution, USP. DailyMed, National Library of Medicine.

- [2] Dorzolamide Hydrochloride. PubChem, National Center for Biotechnology Information.

- [3] TRUSOPT® (dorzolamide hydrochloride ophthalmic solution) Prescribing Information. FDA.

- [4] Al-SULTAN, M. I., & AL-OMAR, O. A. Dorzolamide hydrochloride. In Analytical Profiles of Drug Substances and Excipients (Vol. 26, pp. 283-316). Academic Press.

Substituting Dorzolamide Hydrochloride with its free base or an alternative salt form is infeasible for established aqueous ophthalmic applications without complete product reformulation and validation. The hydrochloride salt is essential for achieving the required aqueous solubility (approx. 50 mg/mL) at the formulation pH of ~5.6. The free base exhibits significantly lower solubility at this pH and even poorer solubility at the physiological pH of the eye (~7.4), which would lead to precipitation and loss of bioavailability. Altering the salt form would fundamentally change the solution's pH, stability, and osmolality, impacting not only the drug's performance but also its compatibility with other agents in fixed-dose combination therapies, such as with Timolol Maleate. Therefore, for any application requiring a stable, clear aqueous solution for topical ocular delivery, Dorzolamide Hydrochloride is the specified and non-interchangeable choice.

References

- [1] Loftsson, T., & Hreinsdóttir, D. (2005). Cyclodextrin formulation of dorzolamide and its distribution in the eye after topical administration. Journal of Pharmacy and Pharmacology, 57(1), 51-57.

- [3] Dorzolamide hydrochloride and timolol maleate ophthalmic solution, USP. DailyMed, National Library of Medicine.

- [4] Mundorf, T. K., Rauchman, S. H., Williams, R. D., & Notivol, R. (2008). A patient preference comparison of Azarga (brinzolamide/timolol fixed combination) vs Cosopt (dorzolamide/timolol fixed combination) in patients with open-angle glaucoma or ocular hypertension. Clinical ophthalmology (Auckland, N.Z.), 2(3), 623–628.

Aqueous Formulation pH: A Critical Parameter for Solubility and Stability

Dorzolamide Hydrochloride is formulated as a 2% ophthalmic solution at a pH of approximately 5.6. This specific pH is required to maximize the aqueous solubility of the active compound, which is reported to be around 50 mg/mL under these conditions. In contrast, the solubility of dorzolamide free base significantly decreases at neutral or physiological pH (~7.4). Optimal chemical stability for dorzolamide in aqueous solutions is observed in the pH range of 4 to 6, making the hydrochloride salt formulation essential for maintaining drug integrity during storage and use.

| Evidence Dimension | Formulation pH & Resulting Solubility |

| Target Compound Data | pH ~5.6; Aqueous Solubility ~50 mg/mL |

| Comparator Or Baseline | Dorzolamide Free Base at pH 7.4: Significantly lower solubility, leading to precipitation. |

| Quantified Difference | The hydrochloride salt allows for a stable, concentrated aqueous solution at an acidic pH, whereas the free base does not have adequate solubility at physiological pH for a similar formulation. |

| Conditions | Aqueous ophthalmic solution (2% w/v). |

For developing a stable, effective aqueous eye drop, the hydrochloride salt form is required to achieve the necessary concentration and shelf-life.

Comparative Ocular Comfort Profile vs. In-Class Alternative Brinzolamide

The primary differentiator in patient experience between dorzolamide and its main in-class competitor, brinzolamide, is ocular comfort upon instillation. Dorzolamide formulations (pH ~5.6) are associated with a higher incidence of ocular stinging and burning compared to brinzolamide formulations, which have a more neutral pH of ~7.2. In a crossover study comparing fixed combinations with timolol, mean ocular discomfort scores (on a 0-9 scale) were significantly higher for the dorzolamide-timolol combination (2.9) versus the brinzolamide-timolol combination (1.4). However, brinzolamide is more frequently associated with transient blurred vision. This trade-off is a key consideration in formulation development and material selection.

| Evidence Dimension | Patient-Reported Ocular Discomfort (0-9 scale, higher is worse) |

| Target Compound Data | Dorzolamide/Timolol Fixed Combination: Mean discomfort score of 2.9 to 3.7 |

| Comparator Or Baseline | Brinzolamide/Timolol Fixed Combination: Mean discomfort score of 1.4 to 2.6 |

| Quantified Difference | Dorzolamide formulations result in a ~2x higher ocular discomfort score compared to brinzolamide. |

| Conditions | Prospective, single-masked, crossover patient preference studies. |

A buyer must weigh the known side-effect profiles: choosing dorzolamide involves formulating for a product with higher potential for stinging, while the primary alternative carries a higher risk of blurred vision.

Equivalent Intraocular Pressure Reduction Compared to Primary In-Class Alternative

In clinical studies comparing 2% dorzolamide and 1% brinzolamide, both compounds demonstrate statistically significant reductions in intraocular pressure (IOP) from baseline. Multiple head-to-head trials have concluded that there are no statistically significant differences in the IOP-lowering efficacy between the two drugs when used as monotherapy or in combination therapies. For example, one study in healthy volunteers found a 10.0–18.7% IOP decrease with 2% dorzolamide and a 10.1–18.2% decrease with 1% brinzolamide after two weeks, with the difference being statistically insignificant (p > 0.05). This equivalence in primary efficacy means procurement decisions can be based on secondary factors such as formulation cost, patient comfort, and side-effect profiles.

| Evidence Dimension | Percentage Intraocular Pressure (IOP) Reduction |

| Target Compound Data | 10.0% to 18.7% IOP reduction (2% Dorzolamide solution) |

| Comparator Or Baseline | 10.1% to 18.2% IOP reduction (1% Brinzolamide solution) |

| Quantified Difference | No statistically significant difference in efficacy (p > 0.05). |

| Conditions | Randomized, double-blind study in healthy volunteers over 14 days. |

Since primary efficacy is comparable to the main substitute, buyers can confidently select Dorzolamide HCl based on formulation advantages, cost, or its specific side-effect profile (stinging vs. blurred vision).

Primary Active Pharmaceutical Ingredient (API) for Aqueous Ophthalmic Solutions

Dorzolamide Hydrochloride is the material of choice for developing and manufacturing stable, sterile aqueous solutions for reducing intraocular pressure. Its well-defined solubility and stability profile at a formulation pH of ~5.6 make it a reliable and reproducible API for standard ophthalmic production workflows.

Component for Fixed-Dose Combination Glaucoma Therapies

The compound's chemical properties and established use profile make it suitable for inclusion in fixed-dose combination products, most commonly with the beta-blocker timolol maleate. Its stability in a buffered aqueous system is critical for ensuring the integrity and efficacy of multi-component formulations.

Reference Standard in Comparative Efficacy and Formulation Studies

Given its well-documented clinical profile, Dorzolamide Hydrochloride serves as a benchmark compound for evaluating new topical carbonic anhydrase inhibitors or novel ophthalmic delivery systems. Its established efficacy and side-effect data provide a robust baseline for comparison.

References

- [1] Dorzolamide Hydrochloride Ophthalmic Solution, USP - Prescribing Information. Sandoz.

- [3] COSOPT® (dorzolamide hydrochloride-timolol maleate ophthalmic solution) Prescribing Information. FDA.

- [4] Barnebey, H. S., & Orengo-Nania, S. (2014). Brinzolamide 1%/timolol versus dorzolamide 2%/timolol in the treatment of open-angle glaucoma or ocular hypertension: prospective randomized patient-preference study. Clinical ophthalmology (Auckland, N.Z.), 8, 2301–2309.

- [5] Lee, J. H., & Kim, S. H. (2001). Comparisons of Intraocular-Pressure-Lowering Efficacy and Side Effects of 2% Dorzolamide and 1% Brinzolamide. Ophthalmologica, 215(2), 120-124.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (77.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Lyases (EC4)

Aldehyde-lyases [EC:4.1.2.-]

CA [HSA:759 760 761 762 763 11238 765 766 767 768 771 377677 23632] [KO:K01672 K18245 K18246]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types